molecular formula C18H20N4O3 B5568838 N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide

N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide

Cat. No. B5568838
M. Wt: 340.4 g/mol
InChI Key: RRVIVIURRWBLJX-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinamide derivatives have been explored for various biological activities and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

Isonicotinamide derivatives have been synthesized through various methods, including the reaction of isonicotinamide with other chemical agents to produce compounds with specific reactivities or properties (Karade et al., 2016). The synthesis processes often aim to enhance the compound's efficacy towards specific targets or to explore new chemical reactions.

Molecular Structure Analysis

Structural studies of related compounds, such as N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, have been conducted using X-ray diffraction, IR, 1H-NMR, and 13C-NMR methods, providing insights into the molecular configurations and conformations (Cabezas et al., 1988).

Chemical Reactions and Properties

The reactivity of isonicotinamide derivatives towards specific targets, such as acetylcholinesterase (AChE) inhibited by sarin and VX, has been studied, revealing their potential as reactivators (Karade et al., 2016). These studies are crucial for understanding the chemical behavior and potential applications of these compounds.

Physical Properties Analysis

While specific physical properties of "N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide" were not found, related research into isonicotinamide derivatives typically involves investigating their solubility, melting points, and stability under various conditions.

Chemical Properties Analysis

The chemical properties of isonicotinamide derivatives, such as their reactivity, potential for forming hydrogen bonds, and ability to participate in various chemical reactions, are of interest. Studies have explored how these properties can be leveraged for pharmaceutical applications and materials science (Karade et al., 2016).

Scientific Research Applications

Crystal Engineering and Pharmaceutical Cocrystals

The compound's utility in crystal engineering is highlighted through its involvement in the novel carboxamide-pyridine N-oxide synthon. This interaction is significant for assembling isonicotinamide N-oxide in a triple helix architecture, which is further exploited in the synthesis of cocrystals with barbiturate drugs, showcasing its potential in pharmaceutical cocrystal development (L. Reddy et al., 2006).

Hydrogel Formation

In another study, a series of pyridyl amides derived from isonicotinic acid, nicotinic acid, and benzoic acid were synthesized, where only N-(4-pyridyl)isonicotinamide was found to be an efficient hydrogelator. This discovery is crucial for the development of hydrogels, with potential applications ranging from drug delivery systems to tissue engineering (D. Kumar et al., 2004).

Antimicrobial Activity

Triazole derivatives synthesized from isonicotinic acid hydrazide, including N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives, exhibited significant antimicrobial activity against various microorganisms such as Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. This finding opens avenues for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Ravinesh Mishra et al., 2010).

Structural Studies

The structural study of related compounds like N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide has provided insights into their crystal and molecular structures. Such studies are fundamental in understanding the molecular conformation and interactions, which are crucial for designing compounds with desired physical and chemical properties (N. Cabezas et al., 1988).

Selectivity and Radiolysis in Extraction Processes

Research on isonicotinamides and dipicolinamides as extractants for metals like Fe(III), Am(III), and Eu(III) from nitric acid solutions demonstrated their selectivity and radiolysis behavior. Such studies are vital for the development of more efficient and selective processes for the extraction and recovery of valuable or hazardous metals from solutions (E. Mowafy, 2007).

properties

IUPAC Name

N-[(3R,4R)-3-hydroxy-1-(2-pyridin-4-ylacetyl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-16-12-22(17(24)11-13-1-6-19-7-2-13)10-5-15(16)21-18(25)14-3-8-20-9-4-14/h1-4,6-9,15-16,23H,5,10-12H2,(H,21,25)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVIVIURRWBLJX-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.